molecular formula C8H9NOS B2437919 3,4-dihydro-2H-1,4-benzothiazine 1-oxide CAS No. 1006482-49-0

3,4-dihydro-2H-1,4-benzothiazine 1-oxide

Cat. No.: B2437919
CAS No.: 1006482-49-0
M. Wt: 167.23
InChI Key: ANRVBXAHQOMRFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzothiazine 1-oxide typically involves the oxidative ring-expansion of 2-aminobenzothiazoles with olefins under metal-free conditions . This method is efficient and applicable to a wide range of 2-aminobenzothiazoles and olefins, providing moderate to high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned oxidative ring-expansion method. This process is optimized for scalability and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,4-benzothiazine 1-oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where different functional groups replace hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP) and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields and product purity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides and sulfones, while reduction reactions can produce various reduced derivatives of the compound.

Scientific Research Applications

3,4-Dihydro-2H-1,4-benzothiazine 1-oxide has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as antihypertensive and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-1,4-benzothiazine 1-oxide is unique due to its specific structural features and the range of reactions it can undergo. Its ability to act as an intermediate in various synthetic pathways and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3,4-dihydro-2H-1λ4,4-benzothiazine 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-11-6-5-9-7-3-1-2-4-8(7)11/h1-4,9H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRVBXAHQOMRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)C2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006482-49-0
Record name 3,4-dihydro-2H-1lambda4,4-benzothiazin-1-one
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